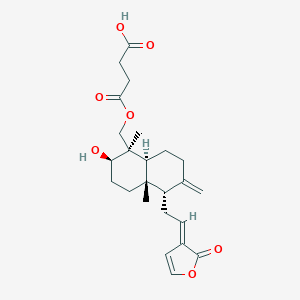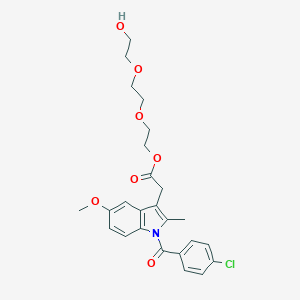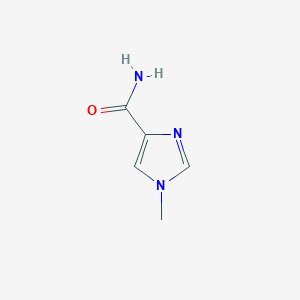
2-(4-Cyanophenyl)-3'-iodoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of protecting groups and selective reactions. For example, the [1-cyano-2-(2-iodophenyl)]ethylidene group is used as an acetal-protecting group for carbohydrate thioglycoside donors, introduced under mild conditions and compatible with a variety of other protecting groups . Although the synthesis of 2-(4-Cyanophenyl)-3'-iodoacetophenone is not explicitly described, similar methodologies could potentially be applied, considering the reactivity of the iodo and cyano groups in facilitating coupling reactions.
Molecular Structure Analysis
The molecular structure of 2-(4-Cyanophenyl)-3'-iodoacetophenone would include a planar cyanophenyl group due to the sp2 hybridization of the carbon atoms in the aromatic ring and the nitrile group. The iodoacetophenone part would add significant molecular weight and could influence the compound's reactivity due to the heavy iodine atom. The ketone functionality is a key site for reactions such as enolization, as seen in the photoenolization of 2-methylacetophenone .
Chemical Reactions Analysis
Chemical reactions involving ketones, such as 2-(4-Cyanophenyl)-3'-iodoacetophenone, often include enolization and subsequent reactions of the enol form. The photoenolization of 2-methylacetophenone provides insights into the reaction sequence and the formation of enol isomers . By analogy, 2-(4-Cyanophenyl)-3'-iodoacetophenone could undergo similar photoenolization under appropriate conditions, leading to a mixture of Z- and E-enol isomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Cyanophenyl)-3'-iodoacetophenone can be inferred from the functional groups present in the molecule. The ketone group would contribute to the compound's ability to form hydrogen bonds with solvents or other molecules, affecting its solubility and boiling point. The presence of the iodine atom would increase the molecular weight and possibly the density of the compound. The cyano group could add to the compound's polarity, influencing its behavior in different solvents and its reactivity in nucleophilic addition reactions.
Wissenschaftliche Forschungsanwendungen
Nitriles in Heterocyclic Synthesis
The study by Abdel Hafez et al. (2007) explores the use of nitriles in the synthesis of new sulfa drugs related to cyanopyridine derivatives. The research demonstrates the versatility of nitriles in constructing heterocyclic compounds, which are crucial in pharmaceutical development (Abdel Hafez, Awad, & Abdel Monem, 2007).
Catalysis in Organic Reactions
Bourouina et al. (2020) conducted a kinetic study on the Suzuki–Miyaura coupling catalyzed by a palladacycle, highlighting the reaction's efficiency in forming biaryl compounds. This study underscores the importance of catalysis in enhancing reaction rates and selectivity in organic synthesis (Bourouina et al., 2020).
Isolation and Purification Techniques
Liu et al. (2008) described the isolation and purification of acetophenones from the Chinese medicinal plant Cynanchum bungei Decne. This research illustrates the significance of advanced separation techniques in identifying and purifying bioactive compounds from natural sources (Liu et al., 2008).
Isocyanide Cyclization Reactions
Neue et al. (2013) discovered that 2-isocyanoacetophenone serves as a starting material for forming various heterocyclic systems, showcasing the utility of isocyanides in generating diverse molecular architectures (Neue, Reiermann, Fröhlich, Wibbeling, Bergander, & Würthwein, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-3-1-2-13(9-14)15(18)8-11-4-6-12(10-17)7-5-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRGKMPNXIDIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642329 |
Source


|
| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-3'-iodoacetophenone | |
CAS RN |
146653-53-4 |
Source


|
| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


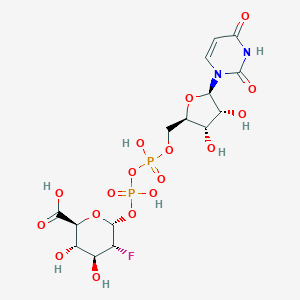
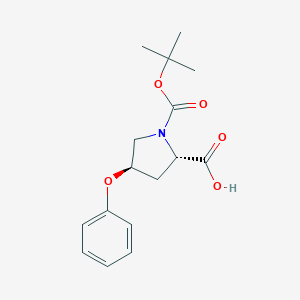


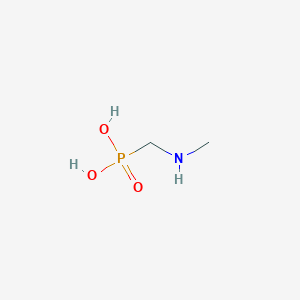
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

